Product packaging for 5-Bromo-2-fluoro-4-methylbenzaldehyde(Cat. No.:CAS No. 497224-12-1)

5-Bromo-2-fluoro-4-methylbenzaldehyde

Cat. No.: B1437031
CAS No.: 497224-12-1
M. Wt: 217.03 g/mol
InChI Key: OIPJSBVLNNCQPF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylbenzaldehyde (CAS 497224-12-1) is a halogenated aromatic aldehyde with a bromine atom at position 5, fluorine at position 2, and a methyl group at position 2. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of benzofuran derivatives and cross-coupling reactions . Its reactivity is influenced by the electron-withdrawing effects of halogens and the steric hindrance of the methyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO B1437031 5-Bromo-2-fluoro-4-methylbenzaldehyde CAS No. 497224-12-1

Properties

IUPAC Name

5-bromo-2-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPJSBVLNNCQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660587
Record name 5-Bromo-2-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497224-12-1
Record name 5-Bromo-2-fluoro-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497224-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Fluoro-4-methylbenzaldehyde

General Synthetic Route

The primary and most common method for preparing 5-Bromo-2-fluoro-4-methylbenzaldehyde is the electrophilic aromatic substitution bromination of 2-fluoro-4-methylbenzaldehyde. This process introduces a bromine atom selectively at the 5-position of the aromatic ring.

  • Starting material: 2-fluoro-4-methylbenzaldehyde
  • Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Catalysts: Lewis acids such as aluminum trichloride (AlCl3) or zinc bromide (ZnBr2)
  • Solvents: Dichloroethane, glacial acetic acid, methyl tertiary butyl ether (MTBE), or trifluoroacetic acid mixtures
  • Reaction atmosphere: Inert atmosphere (e.g., nitrogen) to prevent side reactions
  • Temperature: Generally low to moderate (0 to 50 °C) to control regioselectivity and avoid over-bromination

This bromination is typically carried out under mild Lewis acid catalysis, which activates the aromatic ring toward electrophilic substitution and enhances regioselectivity for the 5-position (meta to the fluorine and ortho to the methyl group).

Detailed Reaction Conditions and Yields

Parameter Typical Conditions Outcome/Yield Source
Brominating agent Bromine or N-bromosuccinimide (NBS) High selectivity to 5-bromo
Catalyst Aluminum trichloride (anhydrous) or ZnBr2 Promotes regioselective bromination
Solvent Dichloroethane, acetic acid, MTBE, or trifluoroacetic acid mixtures Good solubility and reaction control
Temperature 0 to 50 °C Prevents over-bromination
Reaction time 2 to 48 hours Complete conversion
Yield 63-88% (depending on method and scale) High yield with optimized conditions
Purification Vacuum distillation, crystallization High purity product

Alternative Preparation Approaches

Bromination Using Potassium Bromate and Sulfuric Acid

An alternative method reported for closely related compounds (e.g., 2-fluoro-5-bromobenzaldehyde) involves the use of potassium bromate as the brominating agent in aqueous sulfuric acid at elevated temperatures (~90 °C). This method achieves high yields (~88%) and purity (97%) with straightforward workup involving extraction and vacuum distillation.

  • Reagents: Potassium bromate (KBrO3), sulfuric acid (H2SO4), water
  • Temperature: ~90 °C
  • Workup: Extraction with methyl tert-butyl ether, washing with sodium sulfite, drying, and vacuum distillation
  • Yield: Up to 88% with 97% purity

While this method is efficient for 2-fluoro-5-bromobenzaldehyde, it can be adapted for this compound with appropriate modifications to account for the methyl substituent.

Bromination in Trifluoroacetic Acid Medium

Another reported method involves bromination of fluorobenzaldehyde derivatives using N-bromosuccinimide in a trifluoroacetic acid and sulfuric acid mixed solvent system at controlled temperatures (0 to 50 °C). This method allows for controlled bromination with good yields (~84%) and is scalable for industrial applications.

  • Solvent system: Trifluoroacetic acid / sulfuric acid (volume ratios 10:1 or 5:1)
  • Temperature: Initially 0 °C, then raised to 50 °C
  • Reagent addition: NBS added incrementally over hours to days
  • Yield: Approximately 84%
  • Workup: Extraction with toluene, washing, and concentration under reduced pressure

This approach offers advantages in controlling reaction kinetics and minimizing side products.

Industrial Production Considerations

In industrial settings, the bromination of 2-fluoro-4-methylbenzaldehyde is typically performed in automated reactors with precise control of temperature, reagent addition, and stirring to maximize yield and purity. The process optimization includes:

  • Use of inert atmospheres to prevent oxidation and side reactions
  • Continuous monitoring of reaction progress via chromatography or spectroscopy
  • Post-reaction purification by crystallization or vacuum distillation to achieve high purity (>95%)
  • Waste minimization and solvent recovery to reduce environmental impact

These methods are designed to be cost-effective, scalable, and reproducible, ensuring the availability of this compound for pharmaceutical and chemical synthesis applications.

Summary Table of Preparation Methods

Method Brominating Agent Catalyst/Conditions Solvent(s) Temperature Yield (%) Notes
Electrophilic bromination Br2 or NBS AlCl3 or ZnBr2 catalysis Dichloroethane, AcOH, MTBE 0–50 °C 63–75 Controlled bromination, inert atmosphere
Potassium bromate oxidation KBrO3 H2SO4 aqueous solution Water ~90 °C 88 High yield, vacuum distillation purification
NBS in trifluoroacetic acid NBS TFA/H2SO4 mixture TFA / sulfuric acid mixture 0 to 50 °C 84 Scalable, controlled reagent addition

Research Findings and Optimization Insights

  • Selectivity: The presence of fluorine and methyl groups directs bromination to the 5-position due to electronic and steric effects, enabling regioselective synthesis.
  • Reaction control: Low temperatures and slow addition of brominating agents prevent over-bromination and formation of polybrominated byproducts.
  • Catalyst choice: Lewis acids such as aluminum trichloride improve electrophilic substitution efficiency and yield.
  • Purification: Vacuum distillation under reduced pressure (e.g., 63-65 °C at 3 mmHg) is effective for isolating the pure product.
  • Scalability: Methods using NBS and trifluoroacetic acid have been demonstrated on multi-liter scales, suitable for industrial production.
  • Environmental and cost considerations: Use of less hazardous solvents and recyclable catalysts is under investigation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzaldehydes.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
5-Bromo-2-fluoro-4-methylbenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it a valuable building block in organic chemistry. This compound can undergo substitution, oxidation, and reduction reactions, leading to the formation of different derivatives that are essential in further chemical syntheses .

Biological Applications

Medicinal Chemistry
The compound has garnered attention for its potential applications in drug development. Its structural features enable it to interact with biological targets, making it a candidate for the synthesis of pharmaceutical compounds. Research indicates that it may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that this compound significantly reduces cell viability in human colon cancer cells.

Enzyme Inhibition
Another critical application is its role as an enzyme inhibitor. It has been identified as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which play a vital role in drug metabolism. This inhibition could have implications for pharmacokinetics, affecting how drugs are processed in the body and highlighting its relevance in pharmacology .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity is exploited to create various chemical products that are used across multiple industries, including agrochemicals and refrigerants .

Case Studies

  • Anticancer Activity Study
    A study evaluated the effects of this compound on human cancer cell lines at concentrations of 7.5 µM and 15 µM over periods of 24 h and 48 h. The results indicated a significant decrease in cell proliferation, suggesting its potential as a therapeutic agent against specific cancers.
  • Enzyme Inhibition Research
    Another investigation focused on its role as an enzyme inhibitor, demonstrating that this compound effectively inhibits CYP1A2 activity. Such findings could lead to altered drug metabolism profiles for medications metabolized by this pathway, emphasizing its importance in pharmacological studies .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylbenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophiles, while the bromine and fluorine atoms can participate in halogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and biological studies .

Comparison with Similar Compounds

Key Research Findings

Synthetic Utility : this compound demonstrates superior reactivity in palladium-catalyzed couplings compared to its 3-methyl isomer due to reduced steric hindrance .

Electronic Effects : Fluorine at position 2 directs electrophilic substitution to position 6, whereas methoxy or methyl groups at position 4 alter regioselectivity .

Stability : The methyl group at position 4 improves thermal stability relative to hydroxyl or methoxy analogs, which are prone to oxidation .

Biological Activity

5-Bromo-2-fluoro-4-methylbenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. It is characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position of the benzaldehyde moiety. This compound is of interest for its biological activity and applications in drug development and synthesis of complex organic molecules.

The molecular formula of this compound is C8H6BrF, with a molecular weight of approximately 217.04 g/mol. The presence of electronegative halogens (bromine and fluorine) and a reactive aldehyde group contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various biomolecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the bromine and fluorine substituents can influence the compound's reactivity, binding affinity, and overall biological profile.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against human colon cancer cells, showing promising results in reducing cell viability .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, highlighting its relevance in pharmacology .

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The compound was tested at various concentrations (7.5 µM and 15 µM) over different time periods (24 h and 48 h). The results indicated a significant decrease in cell proliferation, suggesting its potential as a therapeutic agent against certain cancers .

Another study focused on its role as an enzyme inhibitor. The results demonstrated that this compound effectively inhibited CYP1A2 activity, which could lead to altered drug metabolism profiles in patients receiving medications metabolized by this pathway .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
2-Bromo-6-fluoro-4-methylbenzaldehyde0.94Different substitution pattern affecting reactivity
2-Bromo-4-methylbenzaldehyde0.92Lacks fluorine substituent
4-Fluoro-2-bromobenzaldehyde0.91Different electronic properties

This table illustrates how variations in substitution patterns can lead to distinct biological activities and chemical properties among similar compounds.

Q & A

(Basic) What spectroscopic techniques are critical for distinguishing positional isomers in bromo-fluoro-methylbenzaldehyde derivatives?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 19F^{19}\text{F} NMR, is essential for differentiating positional isomers. For example:

  • 1H^{1}\text{H} NMR : The aldehyde proton (δ ~9.8–10.2 ppm) and methyl group (δ ~2.3–2.6 ppm) exhibit distinct splitting patterns based on adjacent substituents.
  • 19F^{19}\text{F} NMR : Fluorine’s chemical shift (δ ~-110 to -130 ppm) varies with electronic environment, helping identify substituent positions .
    X-ray crystallography (e.g., as used in resolving 5-bromo-2-hydroxybenzaldehyde derivatives) provides definitive structural confirmation .

(Advanced) How can reaction conditions be optimized to minimize dehalogenation during the synthesis of 5-Bromo-2-fluoro-4-methylbenzaldehyde?

Answer:
Dehalogenation often occurs under harsh conditions (e.g., high temperatures, strong bases). Mitigation strategies include:

  • Catalyst Selection : Use palladium-free catalysts (e.g., copper iodide) in cross-coupling steps to avoid bromine loss .
  • Temperature Control : Maintain reaction temperatures below 80°C to suppress side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing halogen displacement .
    Validate purity via HPLC (≥95% by area) and monitor byproducts via mass spectrometry .

(Basic) What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent aldehyde oxidation and photodegradation .
  • Handling : Use inert gas (N2_2/Ar) purging during weighing to avoid moisture absorption.
  • Safety : Follow protocols for benzaldehyde derivatives: wear nitrile gloves, eye protection, and lab coats. Immediate flushing with water is required for skin/eye contact .

(Advanced) How does the electron-withdrawing effect of bromo and fluoro substituents influence the aldehyde’s reactivity in nucleophilic additions?

Answer:
The meta-directing bromo (C-5) and ortho/para-directing fluoro (C-2) groups create an electron-deficient aromatic ring, enhancing the aldehyde’s electrophilicity. This effect:

  • Accelerates nucleophilic attacks (e.g., Grignard additions) at the carbonyl carbon.
  • Directs substitution reactions to specific positions (e.g., C-4 methyl group may sterically hinder certain pathways) .
    Density Functional Theory (DFT) calculations can model charge distribution to predict regioselectivity.

(Advanced) How can conflicting crystallography and NMR data be resolved when confirming the structure of a novel benzaldehyde derivative?

Answer:

  • Cross-Validation : Compare experimental 13C^{13}\text{C} NMR shifts with computed values (e.g., using Gaussian software).
  • X-ray Refinement : If crystal packing effects distort bond angles (e.g., O–C–C angles in aldehyde groups), refine data with software like SHELXL .
  • Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility affecting spectral assignments .

(Basic) What purification techniques are most effective for removing methyl group oxidation byproducts in bromo-fluoro-benzaldehydes?

Answer:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (5–20%) to separate aldehyde (Rf_f ~0.3) from carboxylic acid byproducts (Rf_f ~0.1) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>97%) by exploiting solubility differences .
  • TLC Monitoring : Spotting with 2,4-DNP reagent confirms aldehyde presence (yellow-orange spots) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluoro-4-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoro-4-methylbenzaldehyde

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